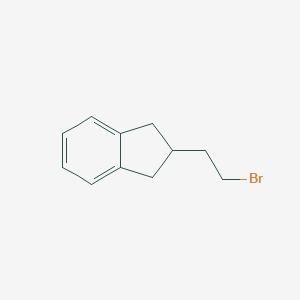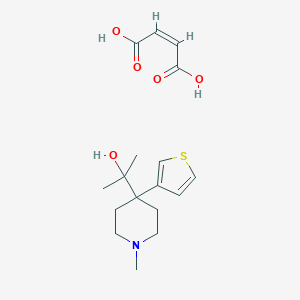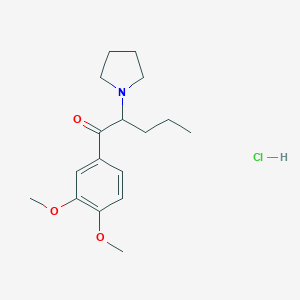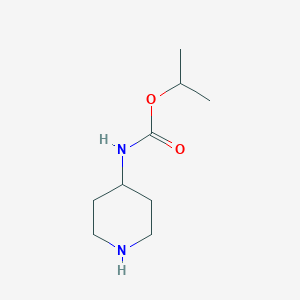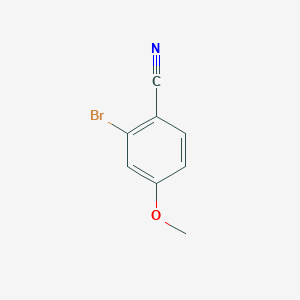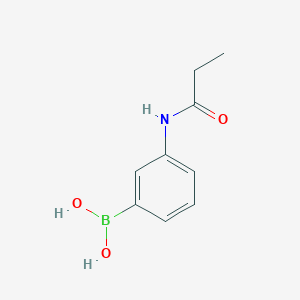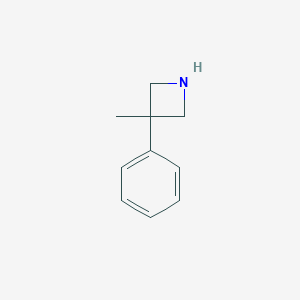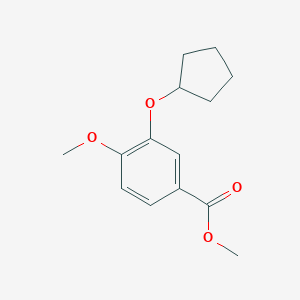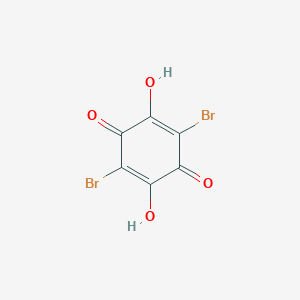
Bromanilic acid
Vue d'ensemble
Description
Bromanilic acid, also known as 2,5-dibromo-3,6-dihydroxyquinone, is a chemical compound that has been studied for its analytical uses, particularly in the precipitation of certain metal ions and the formation of colored complexes. It has been found to precipitate barium, calcium, and strontium quantitatively from weakly acid solutions and forms a colored complex with zirconyl ions in perchloric acid solution. This complex exhibits maximum absorbance at a wavelength of 335 mμ, and Beer's law is obeyed in the range from 0.0 to 3.5 ppm of zirconium .
Synthesis Analysis
While the provided papers do not detail the synthesis of bromanilic acid itself, they do discuss the synthesis of related brominated compounds. For instance, a concise and regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, which is a scaffold for the anti-inflammatory compound Herdmanine D. This synthesis involves a trifluoroacetylated indole driven hydrolysis and further functionalization into amide derivatives through ultrasonic irradiation . Although this is not directly related to bromanilic acid, it provides insight into the synthetic strategies that might be employed for brominated aromatic compounds.
Molecular Structure Analysis
The molecular structure of bromanilic acid includes two bromine atoms and two hydroxyl groups attached to a quinone structure. This arrangement is likely to influence its reactivity and ability to form complexes with metal ions, as observed in its interaction with zirconyl ions . The structure of bromanilic acid is crucial for its analytical applications, as the positions of the bromine and hydroxyl groups are key to its function as a reagent.
Chemical Reactions Analysis
Bromanilic acid is used in chemical reactions as a reagent for the quantitative precipitation of certain metal ions and the formation of complexes with zirconyl ions. The presence of diverse ions such as Fe III, Th IV, UO2 II, Ti IV, phosphate, oxalate, fluoride, and sulfate can interfere with its reactions, and the effects of these ions have been investigated . The paper also provides a procedure for the determination of zirconium using bromanilic acid, highlighting its sensitivity and range of use compared to chloranilic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromanilic acid that are relevant to its analytical uses include its ability to precipitate certain metal ions from weakly acid solutions and its interaction with zirconyl ions in perchloric acid solution. The complex formed with zirconyl ions shows a maximum absorbance at 335 mμ, and the conditions for optimal results have been determined to be solutions 2.8 M in perchloric acid . The effect of various ions on the analytical use of bromanilic acid has been thoroughly investigated, providing a clear understanding of its properties in different chemical contexts.
Applications De Recherche Scientifique
Analytical Chemistry
Bromanilic acid (2,5-dibromo-3,6-dihydroxyquinone) is notably used in analytical chemistry for precipitating and quantitatively determining various ions. For instance, it precipitates barium, calcium, and strontium from weakly acid solutions and forms a colored complex with zirconyl ions. This ability makes bromanilic acid a more sensitive reagent than chloranilic acid for the determination of zirconium and can be used over a slightly greater range (Hahn, Joseph, & Salciccioli, 1964). Additionally, bromanilate ion forms complexes with molybdenum(VI), enhancing the accuracy of molybdenum(VI) determination compared to chloranilic acid (Poirier & Verchere, 1979).
Crystallography
Bromanilic acid has been studied in the context of crystallography, particularly in the formation of alkali salts with hydrogen bromanilic acid trihydrates and tetrahydrates. These studies involve single-crystal X-ray diffraction to understand the crystal packings dominated by quinoid ring stacking (Molčanov & Kojić-Prodić, 2012). Research also extends to studying co-crystals of bromanilic acid, such as with 2,6-dimethylpyrazine, to explore their hydrogen bonding, vibrational dynamics, and structural stability through various analytical techniques (Łuczyńska et al., 2015).
Material Science
In material science, bromanilic acid's interaction with divalent metals has been studied to understand the thermal and infrared spectral properties of polymeric chelates. This research compares the properties of bromanilic acid chelates with those of 2,5-dihydroxy-p-benzoquinone and chloranilic acid chelates (Bottei & McEachern, 1970). Additionally, research into the electrochemical properties of bromanilic acid modified electrodes, particularly in the context of acidity's influence on its electrochemical characteristics, offers insights into potential applications in electrochemistry (Fall et al., 2010).
Safety And Hazards
When handling Bromanilic acid, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It’s also important to ensure adequate ventilation and to keep away from sources of ignition .
Orientations Futures
Bromanilic acid has been studied in the context of molecular complexes, particularly in the field of crystal engineering . Future research may focus on further understanding the atomic, molecular, and electronic properties of Bromanilic acid . Another area of interest is the phase transitions of Bromanilic acid in different temperature conditions .
Propriétés
IUPAC Name |
2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWPTALVQRAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063437 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromanilic acid | |
CAS RN |
4370-59-6 | |
| Record name | 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3,6-dihydroxyquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromanilic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



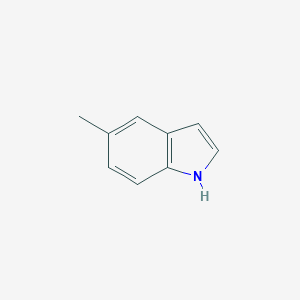
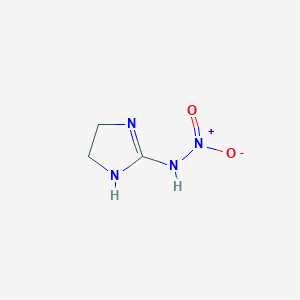
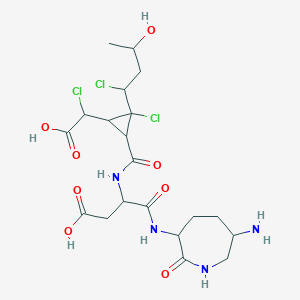
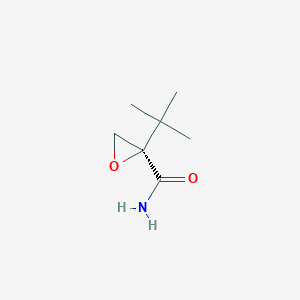
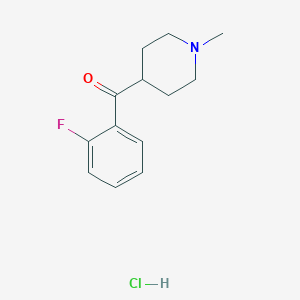
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)
